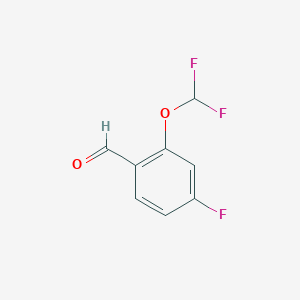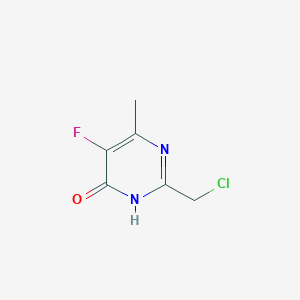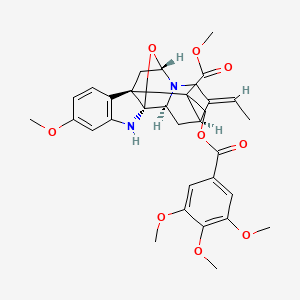![molecular formula C21H23F3N2O4 B13447742 1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate](/img/structure/B13447742.png)
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate is a complex organic compound with a unique structure that includes a diazepane ring and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity, while the diazepane ring may contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2,2,2-trifluoroethanol: This compound shares the trifluoromethyl group but has a different core structure.
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: Another compound with a trifluoromethyl group, used in different chemical reactions.
Phenyl (2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone: Similar in having a trifluoromethyl group but with a different ring structure.
Uniqueness
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate is unique due to its combination of a diazepane ring and trifluoromethyl groups, which confer specific chemical and physical properties that are valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C21H23F3N2O4 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
oxalic acid;1-[phenyl-[2-(trifluoromethyl)phenyl]methyl]-1,4-diazepane |
InChI |
InChI=1S/C19H21F3N2.C2H2O4/c20-19(21,22)17-10-5-4-9-16(17)18(15-7-2-1-3-8-15)24-13-6-11-23-12-14-24;3-1(4)2(5)6/h1-5,7-10,18,23H,6,11-14H2;(H,3,4)(H,5,6) |
Clave InChI |
NGHIJRZSQDBVKO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3C(F)(F)F.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane](/img/structure/B13447677.png)
![1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol](/img/structure/B13447682.png)
![(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester; T 2588A](/img/structure/B13447696.png)
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13447703.png)



oxane-2-carboxylic acid](/img/structure/B13447714.png)
![tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate](/img/structure/B13447718.png)
![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(2,3-dihydroxypropoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13447722.png)


